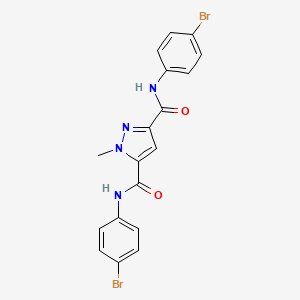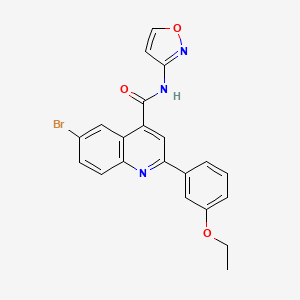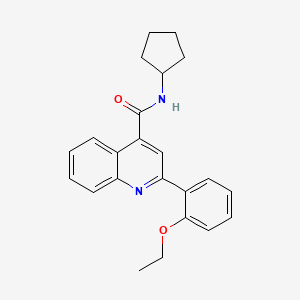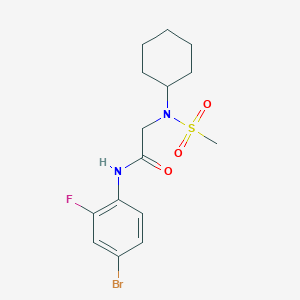
N,N'-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Descripción general
Descripción
N,N'-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BDF 1904, and it is a selective antagonist of the P2X7 receptor, which is a protein that plays a role in inflammation and immune response. In
Mecanismo De Acción
BDF 1904 is a selective antagonist of the P2X7 receptor, which is a protein that plays a role in inflammation and immune response. The P2X7 receptor is activated by extracellular ATP, which leads to the release of pro-inflammatory cytokines. BDF 1904 blocks the activation of the P2X7 receptor, which reduces the release of pro-inflammatory cytokines and has anti-inflammatory effects.
Biochemical and Physiological Effects:
BDF 1904 has been shown to have several biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, inhibiting the growth of cancer cells, and reducing inflammation in animal models. BDF 1904 has also been shown to have neuroprotective effects by reducing the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDF 1904 in lab experiments is its selectivity for the P2X7 receptor, which allows for more targeted research. However, one limitation is that BDF 1904 is not a widely available compound, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on BDF 1904, including exploring its potential applications in other areas of scientific research, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of BDF 1904 and its potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of BDF 1904 are needed to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
BDF 1904 has been studied for its potential applications in various scientific research areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, BDF 1904 has been shown to have neuroprotective effects by reducing the release of pro-inflammatory cytokines. In cancer research, BDF 1904 has been studied for its ability to inhibit the growth of cancer cells. Inflammation is another area of research where BDF 1904 has been studied, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-N,5-N-bis(4-bromophenyl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N4O2/c1-24-16(18(26)22-14-8-4-12(20)5-9-14)10-15(23-24)17(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHCPQXRNCHINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[2-(benzyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3437316.png)
![methyl 5'-[(4-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3437331.png)
![3-({4-[(2-bromophenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B3437337.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B3437339.png)


![N-{4-[acetyl(methyl)amino]phenyl}-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437361.png)
![2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3437367.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3437374.png)
![4-[2-(benzyloxy)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B3437388.png)
![2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3437393.png)
